molecular formula C10H9F2N3 B13247060 N-(2,4-Difluorophenyl)-1-methyl-1H-pyrazol-4-amine

N-(2,4-Difluorophenyl)-1-methyl-1H-pyrazol-4-amine

Cat. No.: B13247060
M. Wt: 209.20 g/mol
InChI Key: HNZIBPIMFALORG-UHFFFAOYSA-N
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Description

N-(2,4-Difluorophenyl)-1-methyl-1H-pyrazol-4-amine is a chemical compound that has gained attention in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a difluorophenyl group attached to a pyrazole ring, which imparts distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-Difluorophenyl)-1-methyl-1H-pyrazol-4-amine typically involves the reaction of 2,4-difluoroaniline with 1-methyl-1H-pyrazol-4-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction conditions often include refluxing in an appropriate solvent such as dichloromethane or tetrahydrofuran .

Industrial Production Methods

For industrial-scale production, the process may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques like crystallization or chromatography is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-(2,4-Difluorophenyl)-1-methyl-1H-pyrazol-4-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol or ethanol.

Major Products Formed

Scientific Research Applications

N-(2,4-Difluorophenyl)-1-methyl-1H-pyrazol-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2,4-Difluorophenyl)-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-Difluorophenyl)-2-fluorobenzamide
  • 4-(Aminosulfonyl)-N-(2,4-difluorophenyl)methyl-benzamide

Uniqueness

N-(2,4-Difluorophenyl)-1-methyl-1H-pyrazol-4-amine is unique due to its specific substitution pattern on the pyrazole ring and the presence of the difluorophenyl group. This unique structure imparts distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

Molecular Formula

C10H9F2N3

Molecular Weight

209.20 g/mol

IUPAC Name

N-(2,4-difluorophenyl)-1-methylpyrazol-4-amine

InChI

InChI=1S/C10H9F2N3/c1-15-6-8(5-13-15)14-10-3-2-7(11)4-9(10)12/h2-6,14H,1H3

InChI Key

HNZIBPIMFALORG-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)NC2=C(C=C(C=C2)F)F

Origin of Product

United States

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